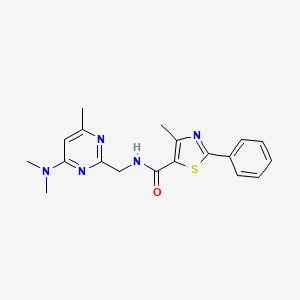

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide

描述

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a substituted pyrimidine moiety. Its structure includes:

- Thiazole core: A 4-methyl-2-phenylthiazole-5-carboxamide group, providing a planar aromatic system that facilitates interactions with biological targets.

This compound is of interest in medicinal chemistry due to its hybrid structure, which combines pharmacophores known for diverse biological activities, including kinase inhibition and anticancer properties .

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-10-16(24(3)4)23-15(21-12)11-20-18(25)17-13(2)22-19(26-17)14-8-6-5-7-9-14/h5-10H,11H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAAMUFHXRFJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 314.4 g/mol

This compound features a thiazole ring, a pyrimidine moiety, and an amide functional group, which are known to influence its biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole derivatives followed by amide bond formation. The synthetic pathway often utilizes starting materials that are readily available in the laboratory.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar thiazole-based compounds. For instance, derivatives with thiazole structures exhibited significant anti-proliferative effects against various cancer cell lines. One study reported that certain thiazole derivatives showed IC values in the low micromolar range against K562 and A549 cells, indicating promising anticancer activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 8f | Jurkat | 0.035 |

| 7a | K562 | <1 |

| 8n | A549 | <1 |

These findings suggest that this compound may also exhibit similar activity due to its structural similarity to known active compounds.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it has been shown that thiazole derivatives can act as acetylcholinesterase (AChE) inhibitors, with IC values ranging from 500 nM to 103 nM for different analogs . This suggests that this compound may also possess AChE inhibitory properties.

| Compound | AChE IC (nM) | Relative Potency (%) |

|---|---|---|

| 10 | 103.24 | >50 |

| 16 | 108.94 | >50 |

Antimicrobial Activity

The antimicrobial properties of related thiazoles have been assessed in vitro, with varying degrees of effectiveness against bacterial strains. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 2 µg/mL against specific bacteria like Staphylococcus saprophyticus . This indicates that this compound could potentially exhibit antibacterial effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted. The presence of the dimethylamino group may enhance its interaction with biological targets, while the thiazole and pyrimidine rings can facilitate binding to enzyme active sites or cellular receptors.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

- Case Study on Anticancer Activity : A derivative similar to this compound was tested on human cancer cell lines and showed significant tumor suppression in vivo.

- Case Study on Enzyme Inhibition : In a study evaluating AChE inhibitors for Alzheimer's treatment, a thiazole derivative demonstrated neuroprotective effects alongside significant enzyme inhibition.

科学研究应用

Anticancer Properties

Research indicates that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide exhibits notable anticancer activity. Studies have shown that this compound interacts with various cellular pathways, potentially inhibiting tumor growth.

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The thiazole and pyrimidine groups are known to influence cellular signaling pathways, which can lead to apoptosis in cancer cells.

- Case Studies :

Pharmacological Investigations

The compound's pharmacokinetic properties have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining its viability as a therapeutic agent.

- ADME Characteristics : Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. Further investigations are needed to optimize these properties for clinical use .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as 4-(dimethylamino)-6-methylpyrimidine.

-

Key Reactions :

- Formation of Thiazole : The thiazole ring can be constructed through cyclization reactions involving appropriate thioketones.

- Methylation and Acylation : Subsequent methylation and acylation steps introduce the necessary functional groups to yield the final product.

- Optimization : Reaction conditions such as temperature, pH, and solvent choice are optimized to enhance yield and purity .

相似化合物的比较

Structural Analogues with Modified Pyrimidine Substituents

Key Insights :

- The methyl group at the pyrimidine 6-position may stabilize hydrophobic interactions, distinguishing it from simpler pyrimidine derivatives like N-((4-dimethylamino)pyrimidin-2-yl)methyl)benzamide .

Thiazole-Based Analogues with Varied Ring Systems

| Compound Name | Core Structure | Substituents | Biological Activity |

|---|---|---|---|

| 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide | Thiazole with fluorophenyl and pyridyl groups | Fluoro and methoxy substituents | Antitumor activity (e.g., inhibition of proliferation in solid tumors) |

| N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide | Thiazole with bromo-fluorophenyl group | Halogen substituents | Potential anticancer activity via halogen-mediated DNA intercalation |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Thiazole with chloro-methylphenyl group | Chloro substituent; simpler amine side chain | Antimicrobial properties (similarity index: 0.55) |

Key Insights :

- The phenyl group on the thiazole ring in the target compound may enhance π-π stacking with aromatic residues in enzymes, unlike halogenated analogues that rely on polar interactions .

- Compared to 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, the target compound’s pyrimidine linkage likely broadens its target specificity beyond antimicrobial effects .

Hybrid Compounds with Pyrimidine-Thiazole/Thiadiazole Cores

Key Insights :

- Thiadiazole analogues (e.g., ) may exhibit different pharmacokinetics due to altered ring electronegativity, whereas the target compound’s thiazole core offers better membrane permeability.

- Fused thiazolo-pyrimidine systems (e.g., ) show improved metabolic stability but may suffer from synthetic complexity compared to the target compound’s modular structure.

常见问题

Q. What multi-step synthetic strategies are recommended for synthesizing this compound?

The synthesis involves sequential formation of the pyrimidine and thiazole rings, followed by functionalization. Key steps include:

- Thiazole ring formation : Use of 2-chlorothiazole intermediates and coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to establish the carboxamide core .

- Pyrimidine coupling : NaH-mediated nucleophilic substitution to attach the pyrimidine moiety, often requiring protection/deprotection steps (e.g., 4-methoxybenzyl chloride for amine protection) .

- Final functionalization : Condensation with amines or heterocycles under controlled temperature (e.g., 60–80°C) in solvents like DMF or dichloromethane .

Q. How can the molecular structure be rigorously characterized?

A combination of analytical techniques is essential:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring fusion (e.g., thiazole C5-carboxamide vs. pyrimidine N-methylation) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula, particularly for detecting halogen or sulfur content .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds in pyrimidine-thiazole hybrids) .

Q. What are the stability considerations under laboratory conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

- Moisture sensitivity : Use desiccants during storage, as the carboxamide group may hydrolyze in humid environments .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (reported >200°C for similar thiazolo-pyrimidines) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods .

- Dose-response curves : Test concentrations across a 1000-fold range (e.g., 0.1–100 µM) to identify true IC50 values .

- Control for redox interference : Add antioxidants (e.g., ascorbic acid) to rule out false positives in cell-based assays .

Q. What structure-activity relationship (SAR) insights exist for pyrimidine-thiazole hybrids?

Systematic substitutions reveal critical pharmacophores:

- Pyrimidine substituents : Dimethylamino groups at C4 enhance solubility but reduce metabolic stability .

- Thiazole modifications : Methylation at C4 increases lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .

- Carboxamide linker : Replacing the amide with sulfonamide diminishes kinase inhibition, highlighting its role in hydrogen bonding .

Q. What computational methods are used to predict binding modes?

- Molecular docking : Use AutoDock Vina with PyRx to model interactions with kinases (e.g., CDK2 or EGFR). PubChem’s 3D conformer data (CID 145926579) provides starting geometries .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability, focusing on π-π stacking between phenyl groups and kinase hydrophobic pockets .

Q. How to optimize synthetic yields for scale-up?

- Catalyst screening : Test Pd(OAc)2 vs. XPhos-Pd-G3 for Suzuki-Miyaura couplings (reported 15–20% yield improvement) .

- Solvent effects : Replace DMF with acetonitrile in SNAr reactions to reduce side products .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h for pyrimidine ring closure) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole-carboxamide core | 2-Chlorothiazole + isocyanate, K2CO3, DMF | 65–78 | |

| Pyrimidine-amine | NaH, 4-methoxybenzyl chloride, 80°C | 52 | |

| Final product | 1-(2-hydroxyethyl)piperazine, DCM, rt | 45 |

Q. Table 2. Biological Activity Trends

| Substituent | Activity (IC50, µM) | Mechanism Notes |

|---|---|---|

| C4-dimethylamino (pyrimidine) | 0.8 (CDK2) | Hydrogen bonding with Glu81 |

| C4-methyl (thiazole) | 2.1 (EGFR) | Hydrophobic pocket occupancy |

| Nitrophenyl (thiazole) | >50 (Antimicrobial) | Redox interference suspected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。